molecular formula C14H13N5OS B12021022 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(thiophen-2-ylmethylene)propanehydrazide CAS No. 478310-48-4

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(thiophen-2-ylmethylene)propanehydrazide

Cat. No.: B12021022
CAS No.: 478310-48-4
M. Wt: 299.35 g/mol
InChI Key: QUWFMVMJQABVSE-XNTDXEJSSA-N
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Description

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(thiophen-2-ylmethylene)propanehydrazide is a complex organic compound that features a benzo[d][1,2,3]triazole core and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(thiophen-2-ylmethylene)propanehydrazide typically involves the reaction of 1H-benzo[d][1,2,3]triazole with a thiophene derivative under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(thiophen-2-ylmethylene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[d][1,2,3]triazole or thiophene moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(thiophen-2-ylmethylene)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(thiophen-2-ylmethylene)propanehydrazide involves its interaction with specific molecular targets. The benzo[d][1,2,3]triazole core can engage in π-π stacking interactions, while the thiophene moiety can participate in electron-donating or electron-withdrawing processes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzo[d][1,2,3]triazole derivatives: These compounds share the benzo[d][1,2,3]triazole core and exhibit similar electronic properties.

    Thiophene derivatives: Compounds containing the thiophene moiety, which are known for their electronic and photophysical properties.

Uniqueness

3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(thiophen-2-ylmethylene)propanehydrazide is unique due to the combination of the benzo[d][1,2,3]triazole and thiophene moieties, which confer distinct electronic and structural properties.

Properties

CAS No.

478310-48-4

Molecular Formula

C14H13N5OS

Molecular Weight

299.35 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide

InChI

InChI=1S/C14H13N5OS/c20-14(17-15-10-11-4-3-9-21-11)7-8-19-13-6-2-1-5-12(13)16-18-19/h1-6,9-10H,7-8H2,(H,17,20)/b15-10+

InChI Key

QUWFMVMJQABVSE-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC=CS3

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC=CS3

Origin of Product

United States

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